molecular formula C6H9NO2 B1381656 1-(2-Methyloxazol-4-yl)ethanol CAS No. 1803595-56-3

1-(2-Methyloxazol-4-yl)ethanol

Cat. No.: B1381656
CAS No.: 1803595-56-3
M. Wt: 127.14 g/mol
InChI Key: CFJNJCCRNSRJBE-UHFFFAOYSA-N
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Description

1-(2-Methyloxazol-4-yl)ethanol is a high-purity chemical intermediate featuring a central 1,3-oxazole ring, a privileged scaffold in medicinal chemistry. This compound is of significant interest for researchers developing novel bioactive molecules, particularly in the field of central nervous system (CNS) disorders. Derivatives containing the 2-methyloxazole motif have been identified as promising scaffolds in drug discovery, showing potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease therapeutics . The oxazole ring system is a versatile building block that can enhance the pharmacokinetic properties of lead compounds. The ethanol side chain at the 4-position provides a handle for further synthetic modification, allowing for the exploration of structure-activity relationships. Researchers utilize this compound in the synthesis of more complex molecules for evaluation as potential neuroprotective agents . This product is intended for research and development purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-1,3-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJNJCCRNSRJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 1 2 Methyloxazol 4 Yl Ethanol and Analogous Oxazole Derivatives

Classical and Contemporary Strategies for Oxazole (B20620) Ring Construction Relevant to the Compound

The synthesis of the oxazole ring has a rich history, with several named reactions forming the bedrock of modern synthetic approaches. These methods, while classical, continue to be adapted and improved upon, demonstrating their enduring utility.

Mechanistic Insights into Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, is a powerful method for the formation of oxazoles from 2-acylamino ketones. synarchive.comwikipedia.org The reaction proceeds via an intramolecular cyclization followed by dehydration, typically catalyzed by a strong acid. synarchive.comwikipedia.org

The mechanism commences with the protonation of the carbonyl oxygen of the keto group in the 2-acylamino ketone substrate. This activation facilitates the nucleophilic attack by the oxygen of the amide carbonyl, leading to the formation of a five-membered cyclic intermediate, a 2,5-dihydro-1,3-oxazol-5-ol (an oxazoline (B21484) derivative). Subsequent protonation of the hydroxyl group and elimination of a water molecule, followed by deprotonation, results in the formation of the aromatic oxazole ring. ijpsonline.comijpsonline.com The choice of dehydrating agent is crucial, with reagents such as sulfuric acid, polyphosphoric acid, and phosphorus oxychloride being commonly employed. ijpsonline.comijpsonline.com The yields of this reaction can be sensitive to the cyclodehydrating agent used, with polyphosphoric acid often providing improved outcomes. ijpsonline.com

Mechanistic Considerations of Fischer-Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. ijpsonline.comwikipedia.org This method is essentially a dehydration reaction that occurs under mild conditions. wikipedia.org

The reaction is initiated by the addition of gaseous HCl to the cyanohydrin. The nitrogen atom of the cyano group is protonated, and the chloride ion attacks the carbon, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde, where the lone pair of electrons on the nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent intramolecular SN2 reaction, followed by the loss of a water molecule, generates a chloro-oxazoline intermediate. Tautomerization and final elimination of HCl yield the 2,5-disubstituted oxazole. wikipedia.org Typically, both the cyanohydrin and the aldehyde reactants are aromatic. wikipedia.org

Recent Progress and Adaptations in Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis, developed in 1972, is a versatile one-pot reaction that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comijpsonline.com This method is particularly valuable due to its mild reaction conditions and broad substrate scope. nih.govmdpi.com

The mechanism involves the deprotonation of the active methylene (B1212753) group of TosMIC by a base, creating a nucleophilic species. This nucleophile then adds to the aldehyde to form an intermediate oxazoline. ijpsonline.comnih.gov The key step is the subsequent elimination of the tosyl group and a proton (as p-toluenesulfinic acid), which drives the aromatization to the 5-substituted oxazole. ijpsonline.com

Recent advancements in the Van Leusen synthesis have focused on improving its efficiency and environmental footprint. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. ijpsonline.comtandfonline.com Furthermore, ionic liquids have emerged as green and reusable solvents for this reaction, offering advantages such as ease of product separation and the potential for catalyst/solvent recycling for multiple runs without a significant loss in yield. ijpsonline.comorganic-chemistry.org One-pot modifications of the Van Leusen reaction in ionic liquids have been developed to synthesize 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture. organic-chemistry.org

Table 1: Comparison of Conventional vs. Green Adaptations of Van Leusen Synthesis

FeatureConventional MethodMicrowave-AssistedIonic Liquid-Based
Solvent Typically organic solvents (e.g., methanol (B129727), DME)Often green solvents (e.g., isopropanol)Ionic liquids (e.g., [bmim]Br)
Reaction Time HoursMinutesHours (but solvent is recyclable)
Energy Input Conventional heatingMicrowave irradiationConventional heating
Yield Good to excellentOften improvedHigh and sustained over multiple cycles
Environmental Impact Use of volatile organic compoundsReduced energy consumption and timeRecyclable solvent, reduced waste

Advancements in Bredereck Reaction Protocols for Oxazole Derivatives

The Bredereck reaction offers a straightforward route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is valued for its efficiency and economic viability. ijpsonline.com Recent improvements to this protocol have expanded its utility. A notable advancement involves the use of α-hydroxyketones as starting materials in place of α-haloketones, which can be a cleaner and more atom-economical approach. ijpsonline.com This modification avoids the use of halogenated starting materials, aligning with the principles of green chemistry.

Cycloisomerization Reactions: Mechanisms and Synthetic Scope for Polysubstituted Oxazoles

Cycloisomerization reactions have emerged as a powerful strategy for the synthesis of polysubstituted oxazoles from readily available starting materials. These reactions typically involve the intramolecular cyclization of a suitably functionalized acyclic precursor, often catalyzed by a transition metal.

One prominent example is the cycloisomerization of propargylic amides. ijpsonline.comtandfonline.com The mechanism of these reactions can vary depending on the catalyst and substrate. For instance, Brønsted acid-catalyzed propargylation/cycloisomerization tandem reactions of propargylic alcohols and amides provide a rapid and efficient one-pot synthesis of substituted oxazoles. organic-chemistry.org In this process, the Brønsted acid catalyzes both the initial nucleophilic substitution to form the propargylic amide and the subsequent cyclization to the oxazole. organic-chemistry.org

Metal-catalyzed cycloisomerizations, often employing gold or copper catalysts, are also highly effective. rsc.org These reactions proceed through the activation of the alkyne moiety by the metal catalyst, which facilitates the nucleophilic attack of the amide oxygen to form the five-membered ring. The scope of these reactions is broad, allowing for the synthesis of a wide variety of polysubstituted oxazoles with diverse functional groups. nih.govnih.gov Photocatalytic methods have also been developed for the cyclization of enaminones to produce polysubstituted oxazoles under mild conditions, utilizing molecular oxygen as a green oxidant. nih.gov

Green Chemistry Principles and Sustainable Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of oxazoles to minimize environmental impact and enhance sustainability. ijpsonline.comijpsonline.com These approaches focus on reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.

Several green synthetic techniques have been successfully applied to oxazole synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. ijpsonline.commdpi.comnih.gov This is due to the efficient and uniform heating of the reaction mixture.

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. ijpsonline.comnih.gov The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, promoting the chemical transformation.

Use of Ionic Liquids: Ionic liquids are non-volatile, thermally stable salts that are liquid at or near room temperature. ijpsonline.comorganic-chemistry.org They can serve as environmentally benign reaction media, replacing volatile organic solvents. A key advantage is their potential for reuse over multiple reaction cycles, which significantly reduces waste. ijpsonline.comorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. researchgate.netacs.orgresearchgate.net Photochemical flow synthesis of oxazoles has been demonstrated as a rapid and mild process. acs.orgresearchgate.net

Table 2: Application of Green Chemistry Principles in Oxazole Synthesis

Green Chemistry PrincipleApplication in Oxazole SynthesisExample ReactionBenefits
Alternative Energy Sources Microwave irradiation, UltrasoundVan Leusen Synthesis, Bredereck ReactionReduced reaction times, increased yields, energy efficiency ijpsonline.comnih.gov
Safer Solvents and Auxiliaries Use of ionic liquids, waterVan Leusen SynthesisReduced use of volatile organic compounds, solvent recyclability nih.govorganic-chemistry.org
Catalysis Use of reusable catalysts, biocatalystsMetal-catalyzed cycloisomerizations, use of clay catalystsHigh efficiency, potential for catalyst recycling, milder reaction conditions tandfonline.comrsc.org
Designing for Energy Efficiency Flow chemistryPhotochemical oxazole synthesisImproved heat transfer, reduced energy consumption for large-scale production acs.orgresearchgate.net

Applications of Microwave-Assisted Synthesis in Oxazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. abap.co.in The application of microwave irradiation can dramatically accelerate reaction rates, leading to higher product yields in significantly shorter timeframes. abap.co.innih.gov This technique is noted for its efficiency, simple procedures, and compatibility with a good range of functional groups. nih.govacs.org

A notable example is the efficient two-component [3+2] cycloaddition reaction for synthesizing 5-substituted oxazoles. nih.govsemanticscholar.org In this method, substituted aryl aldehydes react with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of potassium phosphate (B84403) as a base. nih.govijpsonline.com Under microwave irradiation at 65°C, the reaction to form 5-phenyl oxazole completes in just 8 minutes, achieving a 96% yield. nih.govacs.org This represents a substantial improvement over conventional heating methods, which would typically require several hours. acs.org The process is also scalable, demonstrating its utility for larger-scale synthesis. nih.govacs.org

Another application involves the reaction of para-substituted 2-bromoacetophenones with urea (B33335) in DMF. tandfonline.com Microwave irradiation at 138°C for 20 minutes facilitates the formation of 2,4-disubstituted oxazole compounds, showcasing the versatility of this approach. tandfonline.com The rapid, one-pot nature of these microwave-assisted syntheses makes the process more environmentally benign and economical. nih.gov

Table 1: Examples of Microwave-Assisted Oxazole Synthesis

Reactants Catalyst/Base Solvent Conditions Product Type Yield Reference
Aryl Aldehydes, TosMIC K₃PO₄ (2 equiv) Isopropanol 65°C, 350W, 8 min 5-Substituted Oxazoles up to 96% nih.gov, acs.org
p-Substituted 2-Bromoacetophenone, Urea - DMF 138°C, 20 min 2,4-Disubstituted Oxazoles Not specified tandfonline.com

Ultrasound-Mediated Synthetic Transformations for Oxazole Derivatives

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. researchgate.net This green chemistry approach offers numerous advantages, including significantly reduced reaction times, increased yields, milder operating conditions, and greater energy efficiency. researchgate.netnih.gov

The combination of ultrasound irradiation with deep eutectic solvents (DES) has proven particularly effective for synthesizing oxazole derivatives. nih.gov In one study, the synthesis of amino-oxazole derivatives using this combined approach yielded 90% of the product in just 8 minutes. researchgate.net In contrast, the conventional thermal method required 3.5 hours to achieve a lower yield of 69%. researchgate.net This highlights a greater than 85% saving in energy consumption with the ultrasound method. nih.gov

Ultrasound has been successfully applied to various reaction types for synthesizing oxazoles, including cyclization, cross-coupling, and multicomponent reactions. mdpi.com For instance, the reaction between benzonitrile (B105546) and 2-aminoethanol, when mixed with InCl₃ and subjected to ultrasonic irradiation for 30 minutes, produces 2-phenyloxazoline in excellent yield. ijpsonline.com The mechanism involves the formation of microscopic bubbles that generate localized high temperatures and pressures, thereby enhancing reaction kinetics. researchgate.net This technique not only accelerates reactions but can also improve selectivity and simplify product purification. researchgate.net

Table 2: Comparison of Thermal vs. Ultrasound-Mediated Synthesis of Amino-Oxazoles in a Deep Eutectic Solvent

Method Reaction Time Yield Energy Efficiency Reference
Thermal (Conventional Heating) 3.5 hours 69% Standard researchgate.net

Biocatalytic and Solvent-Free Methodologies for Enhanced Sustainability

In the pursuit of greener and more sustainable chemical processes, solvent-free and metal-free synthetic methodologies have gained significant traction. rsc.org These approaches minimize the use of hazardous organic solvents and toxic, expensive transition metals, thereby reducing environmental impact and operational costs. rsc.orgresearchgate.net

Solvent-free synthesis of oxazoles has been successfully demonstrated through oxidative, copper-catalyzed annulation. acs.org This method allows for the one-pot, single-step synthesis of 2,4,5-trisubstituted oxazoles from α-methylene ketones and benzylamines at a mild temperature under a molecular oxygen atmosphere. acs.org The reaction is notable for its efficiency and for using molecular oxygen as the ultimate oxidant. acs.org

Furthermore, metal-free strategies have been developed that utilize alternative oxidants like iodine. rsc.org A recently developed protocol involves the reaction of 2-oxo-2-phenylethyl acetate (B1210297) with benzylamine, using iodine and potassium carbonate, to yield substituted oxazoles. rsc.org This process combines C–O bond cleavage with C–N and C–O bond formation in a single pot, accommodating a wide range of substrates. rsc.org Such transition-metal-free reactions represent a significant advancement in the sustainable synthesis of valuable oxazole heterocycles. rsc.org

Table 3: Examples of Sustainable Oxazole Synthesis Methodologies

Methodology Reactants Catalyst/Reagents Conditions Product Type Yield Reference
Solvent-Free, Copper-Catalyzed α-Methylene Ketones, Benzylamines CuI, Et₃N 50°C, O₂ atmosphere 2,4,5-Trisubstituted Oxazoles Moderate to Excellent acs.org

Utilization of Ionic Liquids and Deep-Eutectic Solvents in Oxazole Formation

Ionic liquids (ILs) and deep-eutectic solvents (DESs) are classes of green solvents that offer sustainable alternatives to volatile organic compounds. ijpsonline.comnih.gov Their advantages include low volatility, high thermal stability, non-toxicity, and recyclability. nih.govorganic-chemistry.org

Ionic liquids have been effectively employed in the one-pot van Leusen synthesis of 4,5-disubstituted oxazoles. ijpsonline.comorganic-chemistry.org In this reaction, TosMIC, aliphatic halides, and aldehydes react in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). ijpsonline.comorganic-chemistry.org The ionic liquid acts as both the solvent and a promoter, and it can be recovered and reused for up to six cycles without a significant drop in product yield. ijpsonline.comorganic-chemistry.org ILs have also been used as the medium for Suzuki palladium-mediated C-C coupling reactions to produce functionalized oxazole derivatives. ijpsonline.com

Deep-eutectic solvents, which are mixtures of compounds with a melting point lower than their individual components, are biodegradable and can be prepared from inexpensive raw materials. nih.govresearchgate.net They have been used as the reaction medium for the synthesis of oxazole derivatives from phenacyl bromides and various amides. researchgate.net The combination of DES with ultrasound irradiation creates a synergistic effect, leading to rapid and energy-efficient reactions. nih.gov Studies have shown that the DES can be recycled for several runs without any negative effects from the ultrasound, confirming the robustness of this green synthetic approach. nih.gov

Table 4: Green Solvents in Oxazole Synthesis

Green Solvent Synthesis Method Reactants Key Advantages Reference
Ionic Liquid ([bmim]Br) One-pot van Leusen TosMIC, Aldehydes, Aliphatic Halides High yield, Reusable up to 6 times ijpsonline.com, organic-chemistry.org
Deep Eutectic Solvent (DES) Ultrasound-assisted α-haloketones, amides/urea Biodegradable, Recyclable, Energy efficient nih.gov, researchgate.net

Metal-Catalyzed Pathways for Regioselective Oxazole Ring Formation

Metal-catalyzed reactions are pivotal in modern organic synthesis for their ability to form C-C, C-N, and C-O bonds with high efficiency and regioselectivity. rsc.org In the context of oxazole synthesis, both palladium and copper catalysts have been extensively used to construct and functionalize the heterocyclic ring, enabling the creation of complex, multi-substituted derivatives. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Oxazole Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone for the late-stage functionalization of heterocyclic cores. semanticscholar.org The Suzuki-Miyaura coupling, in particular, is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, and has been widely applied to oxazole chemistry. tandfonline.comignited.in

This methodology allows for the regioselective functionalization of the oxazole ring at specific positions. ignited.in For example, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted Suzuki coupling with a variety of aryl and heteroaryl boronic acids to produce 4-arylated oxazoles in good to excellent yields. semanticscholar.org Similarly, 4-aryl-2-chlorooxazoles can be used as the coupling partner. semanticscholar.org A one-pot sequence combining oxazole synthesis with a subsequent nickel- or palladium-catalyzed Suzuki-Miyaura coupling provides a convergent route to 2,4,5-trisubstituted oxazoles from simple carboxylic acids, amino acids, and boronic acids. tandfonline.commendeley.com

Beyond Suzuki coupling, palladium catalysts are also used for direct C-H activation and olefination of the oxazole ring. acs.org This approach enables the introduction of functional groups at positions that are otherwise difficult to access, providing a direct route to complex amino alcohol and amino acid derivatives. acs.org

Table 5: Palladium-Catalyzed Functionalization of Oxazoles

Reaction Type Oxazole Substrate Coupling Partner Catalyst System Product Reference
Suzuki-Miyaura 2-Aryl-4-trifloyloxazole Aryl/Heteroaryl Boronic Acid Pd Catalyst 2,4-Disubstituted Oxazole semanticscholar.org
Suzuki-Miyaura 4-(4-bromophenyl)-2,5-dimethyloxazole Substituted Phenyl Boronic Acid Pd Catalyst Biphenyl Substituted Oxazole tandfonline.com
C-H Olefination Oxazole Butyl Acrylate Pd(OAc)₂, Ag₂CO₃ C4-Olefinated Oxazole acs.org

Copper-Catalyzed Cyclization and Coupling Processes

Copper catalysts offer a cost-effective and versatile alternative to palladium for synthesizing and functionalizing oxazoles. acs.orgacs.org Copper's utility spans a range of transformations, including oxidative cyclizations and coupling reactions that efficiently construct the oxazole ring. acs.orgacs.org

One prominent method is the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to form 2,5-disubstituted oxazoles. acs.org This approach is complementary to other methods and allows for the synthesis of a diverse array of oxazoles bearing aryl, vinyl, and alkyl substituents. acs.org

Copper is also instrumental in multicomponent reactions. An efficient copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen provides a direct route to trisubstituted oxazoles. organic-chemistry.org This process leverages O₂ as an ideal, environmentally friendly oxidant and proceeds through oxidative C-H bond functionalization and dioxygen activation. organic-chemistry.org Furthermore, a facile, solvent-free annulation using a copper catalyst can synthesize 2,4,5-triarylated oxazoles from readily available ketones and amines under a molecular oxygen atmosphere. acs.org These methods highlight copper's role in developing atom-economical and sustainable pathways to valuable oxazole derivatives. acs.orgorganic-chemistry.org

Table 6: Copper-Catalyzed Synthesis of Oxazoles

Reaction Type Reactants Catalyst System Key Features Product Type Reference
Oxidative Cyclization Enamides Cu(II) catalyst Vinylic C-H functionalization at room temp. 2,5-Disubstituted Oxazoles acs.org
Aerobic Oxidative Annulation Amines, Alkynes, O₂ CuBr₂, Pyridine (B92270), K₂CO₃, NIS Uses O₂ as oxidant, high atom economy Trisubstituted Oxazoles organic-chemistry.org
Solvent-Free Annulation α-Methylene Ketones, Benzylamines CuI, Et₃N, O₂ Solvent-free, mild temperature 2,4,5-Triarylated Oxazoles acs.org

Table of Compounds

Compound Name
1-(2-Methyloxazol-4-yl)ethanol
p-Toluenesulfonylmethyl isocyanide (TosMIC)
Potassium phosphate
2-Bromoacetophenone
Urea
Hippuric acid
Acetic anhydride
Benzonitrile
2-Aminoethanol
2-Oxo-2-phenylethyl acetate
Benzylamine
α-Methylene ketones
1-Butyl-3-methylimidazolium bromide ([bmim]Br)
Phenacyl bromides
2-Aryl-4-trifloyloxazole
Aryl boronic acid
4-(4-bromophenyl)-2,5-dimethyloxazole
Phenyl boronic acid
Butyl acrylate
5-(triazinyloxy)oxazole
Enamides

Gold-Catalyzed Cyclization Reactions for Oxazole Synthesis from Propargylamines

Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles from N-propargylamides, which are closely related to propargylamines. This method offers mild reaction conditions and high functional group tolerance. The reaction typically proceeds through a 5-exo-dig cyclization pathway. The cationic gold(I) catalyst activates the alkyne moiety of the N-propargylamide, making it susceptible to intramolecular attack by the amide oxygen. This forms a vinyl-gold intermediate, which then undergoes protodeauration to yield the oxazole ring. mdpi.comnih.gov

A variety of gold catalysts, such as AuCl₃ and Ph₃PAuCl, have been effectively employed. nih.govuva.es For instance, 2,5-disubstituted oxazoles can be synthesized from the corresponding propargylcarboxamides using AuCl₃, where a 5-methylene-4,5-dihydrooxazole intermediate has been observed and characterized. nih.gov This highlights the stepwise nature of the cyclization process.

Furthermore, the synergy of gold catalysis with other catalytic systems has expanded the scope of accessible oxazole derivatives. For example, merging gold catalysis with radical chemistry allows for the synthesis of 5-oxazole ketones from internal N-propargylamides. mdpi.comorganic-chemistry.org In this process, the vinyl-gold intermediate is trapped by an in situ generated radical, leading to functionalized oxazoles that would be difficult to access through other means. mdpi.com Similarly, combining gold/copper dual catalysis with photoredox catalysis enables the synthesis of alkyl oxazoles from N-propargylamides and alkyl halides under blue light irradiation. researchgate.net Multicomponent reactions involving an amide, aldehyde, and alkyne, catalyzed by a single cationic gold(I) species, provide a highly atom-economical, one-pot route to complex 2,4,5-trisubstituted oxazoles. researchgate.netmdpi.com

Table 1: Examples of Gold-Catalyzed Oxazole Synthesis
PrecursorCatalyst SystemProduct TypeKey Feature
N-PropargylcarboxamideAuCl₃2,5-Disubstituted OxazoleObservation of alkylidene oxazoline intermediate. nih.gov
Internal N-PropargylamidePh₃PAuCl / 4-MeO-TEMPO5-Oxazole KetoneMerges gold catalysis with radical chemistry. mdpi.comuva.es
N-Propargylamide + Alkyl HalideXPhosAuNTf₂ / Cu(TFA)₂ / fac-Ir(ppy)₃Alkyl OxazoleCombines gold, copper, and photoredox catalysis. researchgate.net
Amide + Aldehyde + AlkyneCationic Gold(I)2,4,5-Trisubstituted OxazoleOne-pot, multicomponent synthesis. mdpi.com

Stereoselective Synthesis of Chiral Oxazole Alcohols and Related Chiral Oxazolines

The synthesis of chiral molecules is paramount in drug discovery and development. Chiral oxazole alcohols, such as this compound, and their related oxazoline precursors are valuable building blocks. The development of methods to control the stereochemistry at the carbinol center is a significant area of research. These methods often rely on asymmetric catalysis, employing chiral catalysts or auxiliaries to induce enantioselectivity.

Enantioselective Methodologies for this compound

While specific literature detailing the enantioselective synthesis of this compound is not abundant, established methods for the asymmetric synthesis of chiral secondary alcohols can be applied to its precursor, 4-acetyl-2-methyloxazole.

One prominent approach is the asymmetric reduction of the prochiral ketone. This can be achieved using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction), which effectively reduce ketones to chiral alcohols with high enantiomeric excess (ee). taylorfrancis.com Another powerful technique is catalytic hydrogenation using chiral ruthenium complexes in conjunction with a chiral amine, a method pioneered by Noyori, which provides excellent yield and enantioselectivity for a wide range of ketones. taylorfrancis.com

Biocatalytic reduction offers a green and highly selective alternative. Ketoreductases (KREDs), often sourced from microorganisms like Hansenula polymorpha or Rhodococcus globerulus, can reduce ketones to their corresponding alcohols with exceptionally high yields and often perfect enantioselectivity (>99% ee). nih.gov These enzymatic processes can be coupled with cofactor regeneration systems (e.g., using glucose dehydrogenase to recycle NADPH), making them efficient for larger-scale synthesis. nih.gov

Role of Chiral Auxiliaries and Ligands in Asymmetric Oxazole Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. semanticscholar.org Evans' oxazolidinones, derived from chiral amino acids, are among the most effective auxiliaries used in asymmetric aldol (B89426) reactions and alkylations, which can be key steps in constructing the side chain of molecules like this compound. researchgate.netnih.gov Camphorsultam is another classic auxiliary that has been successfully used to construct chiral oxazoline rings. semanticscholar.org

Chiral ligands are crucial components of asymmetric metal catalysis. They coordinate to a metal center, creating a chiral environment that biases the reaction pathway to favor one enantiomer over the other. Chiral bis(oxazoline) (BOX) and pyridine-oxazoline (Pyox) ligands are widely used in a variety of asymmetric transformations. organic-chemistry.org More recently, planar-chiral ligands, such as those based on a [2.2]paracyclophane scaffold incorporating an oxazole-pyridine (COXPY) or oxazole-pyrimidine (PYMCOX) motif, have been developed. dntb.gov.uanih.govdntb.gov.ua These rigid, sterically demanding ligands have shown superior performance in reactions like palladium-catalyzed asymmetric cyclizations and nickel-catalyzed 1,2-reductions, achieving high yields and enantioselectivities (up to 99% ee). dntb.gov.uadntb.gov.ua

Table 2: Key Chiral Controllers in Asymmetric Synthesis
Controller TypeExample(s)Typical ApplicationReference(s)
Chiral AuxiliaryEvans' Oxazolidinones, CamphorsultamAsymmetric alkylation, aldol reactions. semanticscholar.orgresearchgate.net
Chiral Ligand (Central Chirality)BOX, PyoxMetal-catalyzed asymmetric reactions. organic-chemistry.org
Chiral Ligand (Planar Chirality)[2.2]Paracyclophane-based COXPY, PYMCOXPd-catalyzed cyclization, Ni-catalyzed reduction. dntb.gov.uadntb.gov.ua

Chemoenzymatic Approaches for the Synthesis of Chiral Oxazole Scaffolds

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction pathways. Enzymes, operating under mild aqueous conditions, can introduce chirality into a molecule with high precision. For the synthesis of chiral alcohols, lipases and oxidoreductases are particularly useful. masterorganicchemistry.com

Lipases are often employed in the kinetic resolution of racemic alcohols through enantioselective acetylation. In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting acylated product from the unreacted, slower-reacting enantiomer. Oxidoreductases, such as alcohol dehydrogenases, are used for the asymmetric reduction of prochiral ketones to enantiopure alcohols, as discussed in section 2.4.1. masterorganicchemistry.com For example, a chemoenzymatic route to the antifungal agents miconazole (B906) and econazole, which feature a chiral alcohol moiety, successfully used alcohol dehydrogenases to produce an enantiopure chloro-alcohol intermediate under very mild conditions. masterorganicchemistry.com Such strategies are directly applicable to the synthesis of enantiomerically pure this compound.

Catalytic Asymmetric Construction of Axially Chiral Azole-Based Frameworks

Axial chirality arises from restricted rotation around a single bond, creating non-superimposable mirror images known as atropisomers. This structural motif is prevalent in natural products, pharmaceuticals, and privileged chiral ligands. The catalytic asymmetric synthesis of axially chiral molecules containing an azole ring, such as an oxazole, has become a significant area of research. nih.gov

Strategies for constructing these frameworks include de novo synthesis, where the chiral axis is established during the formation of the heterocyclic ring, and atroposelective C-H functionalization. nih.gov For instance, transition metal-catalyzed asymmetric C-H arylation has emerged as a powerful method for building axially chiral biaryl and heterobiaryl scaffolds. nih.gov Chiral phosphoric acids have also been used as organocatalysts to mediate cyclodehydration reactions, affording atropisomeric N-aryl triazoles with high enantiomeric ratios. These principles can be extended to oxazole-containing biaryls, where the oxazole ring is one of the two aromatic systems connected by the chiral axis. The development of these methods provides a powerful toolbox for creating novel, sterically constrained chiral ligands and biologically active molecules.

Strategic Derivatization of the Hydroxyl Moiety in this compound

The secondary hydroxyl group in this compound is a key functional handle for further molecular elaboration. Strategic derivatization of this moiety can modulate the compound's physicochemical properties and biological activity. Common derivatization reactions include esterification and etherification. organic-chemistry.org

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its activated derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method. Alternatively, coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate ester formation under mild conditions. researchgate.net This allows for the introduction of a wide variety of acyl groups, creating a library of ester derivatives for structure-activity relationship studies.

Etherification: The synthesis of ethers from the alcohol can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then displaces a halide from an alkyl halide. More modern methods offer chemoselective routes. For example, benzyl (B1604629) alcohols can be converted to their corresponding methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol (B145695). nih.gov This reaction proceeds through a carbocation intermediate and selectively targets benzylic alcohols, a category to which this compound belongs. nih.gov Such derivatizations can enhance metabolic stability or alter the binding profile of the parent molecule.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Methyloxazol 4 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy serves as a cornerstone in the definitive structural assignment of 1-(2-Methyloxazol-4-yl)ethanol. One-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in mapping the precise connectivity of atoms within the molecule.

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the intricate network of covalent bonds, a suite of multi-dimensional NMR techniques has been employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals the scalar couplings between adjacent protons. For this compound, key correlations would be observed between the methine proton of the ethanol (B145695) moiety and the methyl protons, as well as with the hydroxyl proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of the carbon signals based on the known proton chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly valuable for mapping the connectivity across quaternary carbons and heteroatoms, such as the linkage between the ethanol side chain and the oxazole (B20620) ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
CH₃ (oxazole) ~2.4 ~13.8 C2, C4
H5 (oxazole) ~7.8 ~135.0 C2, C4
CH (ethanol) ~4.8 ~65.0 C4, C(CH₃)
CH₃ (ethanol) ~1.5 ~23.0 C(CH)
OH Variable - C(CH)
C2 (oxazole) - ~161.0 -

Note: The data in this table is hypothetical and serves as an illustrative example of expected NMR correlations.

Stereochemical Purity and Absolute Configuration Determination via Chiral NMR Shift Reagents

Given the presence of a stereocenter at the carbinol carbon of the ethanol moiety, determining the stereochemical purity and absolute configuration is paramount. Chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), are employed to differentiate between enantiomers. In the presence of a chiral shift reagent, the enantiomers of this compound would form diastereomeric complexes, leading to the separation of their NMR signals. The integration of these distinct signals allows for the quantification of the enantiomeric excess. The determination of the absolute configuration would typically require comparison with an enantiomerically pure standard or through advanced techniques like Mosher's ester analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides essential information regarding the molecular weight and the fragmentation pathways of this compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry is employed to determine the precise mass of the molecular ion. This accurate mass measurement allows for the unambiguous determination of the elemental composition of this compound, which is C₆H₉NO₂. The calculated exact mass would be compared with the experimentally observed mass to confirm the molecular formula with a high degree of confidence.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[M+H]⁺ 128.0706 (Hypothetical)

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum would be expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. A sharp peak around 1600-1650 cm⁻¹ would correspond to the C=N stretching of the oxazole ring. The C-O stretching of the alcohol and the oxazole ether linkage would appear in the 1200-1000 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3400-3200 (broad)
C-H (sp³) Stretching 2980-2850
C=N (oxazole) Stretching 1600-1650
C=C (oxazole) Stretching 1500-1550

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and helps to identify the chromophoric systems. The oxazole ring in this compound constitutes the primary chromophore. It is expected to exhibit absorption maxima in the ultraviolet region, typically corresponding to π → π* transitions. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic parameters that can be used for quantitative analysis and to study the electronic environment of the chromophore.

Table 4: Compound Names Mentioned

Compound Name
This compound

X-ray Crystallography for Definitive Solid-State Structure and Chiral Confirmation (where applicable)

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography studies for the compound this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not publicly available at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to definitively determine molecular structure, including bond lengths, bond angles, and torsional angles. For a chiral molecule such as this compound, single-crystal X-ray diffraction of a resolved enantiomer would also unambiguously establish its absolute configuration.

Should a crystallographic study of this compound be undertaken in the future, the resulting data would be crucial for understanding its solid-state conformation and intermolecular interactions, such as hydrogen bonding, which can significantly influence its physical properties.

Iv. Computational Chemistry and Theoretical Investigations of 1 2 Methyloxazol 4 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(2-Methyloxazol-4-yl)ethanol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution, orbital energies, and other key properties that govern its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density, DFT calculations can accurately predict the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich oxazole (B20620) ring, making it the primary site for electrophilic attack. Conversely, the LUMO would represent the region most susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT studies on similar heterocyclic compounds have shown that the distribution and energies of these orbitals are key to understanding interaction mechanisms.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the molecule's reactivity profile. These descriptors include electronegativity, chemical hardness, and softness. Such calculations provide a theoretical framework for predicting how this compound will behave in various chemical environments. Studies on related benzimidazole (B57391) derivatives have successfully used DFT to correlate calculated parameters with experimental observations.

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. |

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

Ab initio methods, which are based on first principles without reliance on empirical data, offer a higher level of theoretical accuracy for calculating molecular properties. These methods are computationally more intensive than DFT but can provide benchmark-quality data for thermochemical properties such as heat of formation and bond dissociation energies. For this compound, ab initio calculations could precisely predict its gas-phase thermodynamic stability.

Furthermore, these high-accuracy methods are invaluable for predicting spectroscopic parameters. For instance, they can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical prediction of NMR chemical shifts for the hydrogen and carbon atoms in this compound can also be achieved, aiding in the interpretation of experimental NMR data. Such calculations on the parent oxazole ring have been performed to understand its fundamental properties.

Molecular Dynamics Simulations to Elucidate Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a detailed picture of the conformational landscape of this compound.

By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water or ethanol), MD can identify the most stable conformations and the energy barriers between them. For this compound, a key area of interest would be the rotational barrier around the single bond connecting the ethanol (B145695) side chain to the oxazole ring. The orientation of the hydroxyl group is crucial as it can participate in hydrogen bonding, which significantly influences the molecule's intermolecular interactions. Conformational analysis of similar N-substituted heterocyclic compounds has shown that both substituent size and solvent polarity can dramatically shift conformational equilibria. The oxazole ring itself imposes significant conformational restrictions on larger structures.

MD simulations can also elucidate how this compound interacts with other molecules, including solvent molecules or biological macromolecules. These simulations can map out the key hydrogen bonds, van der Waals forces, and electrostatic interactions that govern its behavior in a condensed phase.

Computational Mechanistic Studies of Chemical Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For transformations involving this compound, such as its synthesis or subsequent reactions, quantum chemical methods can be used to map out the entire reaction pathway.

This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. A lower activation energy implies a faster reaction rate. For example, the synthesis of oxazoles often involves cyclization reactions; computational studies can clarify the step-by-step mechanism, identify key intermediates, and explain the observed regioselectivity. Studies on Diels-Alder reactions involving the oxazole ring have used semiempirical and ab initio methods to calculate activation barriers and explain differences in reactivity compared to related heterocycles like isoxazole (B147169).

In Silico Approaches for Biological Target Prediction and Ligand Design

The structural features of this compound, namely the heterocyclic oxazole ring and the hydrogen-bonding ethanol group, suggest it may interact with biological targets. In silico methods provide a rapid and cost-effective way to predict potential protein targets and guide the design of new ligands.

In silico target prediction algorithms use information from large databases of known drug-target interactions to identify potential protein targets for a new molecule. By comparing the chemical structure of this compound to molecules with known biological activities, these methods can generate a ranked list of probable targets, which can then be prioritized for experimental validation.

Once a potential protein target is identified, molecular docking is used to predict the preferred binding orientation of this compound within the protein's active site. Docking algorithms sample a large number of possible conformations and positions of the ligand within the binding pocket and use a scoring function to estimate the binding affinity.

A recent study performed molecular docking of a related compound, 4-(2-Methyloxazol-4-yl)benzenesulfonamide, into the active site of monoamine oxidase B (MAO-B). The simulation predicted that the sulfonamide group binds within the substrate cavity while the oxazole moiety is oriented toward the entrance. A similar approach could be applied to this compound to predict its interactions with various enzymes or receptors. The ethanol side chain's hydroxyl group would be expected to form key hydrogen bonds with polar residues in a binding site, while the oxazole ring could engage in π-stacking or other non-covalent interactions.

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.

Table 4.2: Chemical Compounds Mentioned

Compound Name
This compound
4-(2-Methyloxazol-4-yl)benzenesulfonamide
Water
Ethanol

Pharmacophore Modeling and Virtual Screening for Oxazole-Based Ligands

Pharmacophore modeling and virtual screening are powerful computational techniques that have become integral to modern drug discovery, including the search for novel therapeutic agents based on the oxazole scaffold. Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query in a virtual screening campaign to rapidly search large chemical databases for compounds that match the pharmacophore, thereby identifying potential "hit" molecules for further investigation.

These in silico methods accelerate the identification of novel ligands by filtering vast compound libraries to a manageable number of candidates for synthesis and biological testing. The oxazole ring, a versatile heterocyclic motif, is frequently incorporated into pharmacophore models due to its ability to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking.

Detailed research findings illustrate the successful application of these computational strategies in discovering and optimizing oxazole-based ligands for a variety of biological targets.

Pharmacophore-Guided Design of S1P1 Agonists

A notable application of these techniques was in the discovery of potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists. nih.gov Researchers employed a pharmacophore-guided rational design strategy to develop a series of oxazole-containing 2-substituted 2-aminopropane-1,3-diol derivatives. nih.gov This approach led to the identification of several compounds with high affinity and selectivity for the S1P1 receptor. The success of this strategy underscores the utility of pharmacophore modeling in navigating chemical space to design ligands with desired biological activity profiles. nih.gov

Virtual Screening for Anti-Inflammatory Agents

Virtual screening and molecular docking have been effectively used to identify oxazole derivatives as potential anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.govekb.eg In one study, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were designed and evaluated. nih.gov Molecular modeling suggested strong interactions with the COX-2 enzyme, identifying key binding site residues. nih.gov Another study docked twelve oxazole derivatives into the crystal structures of COX-1 and COX-2, revealing high binding potencies. ekb.eg

Target EnzymeKey Interacting ResiduesReported Binding Energy Range (kcal/mol)Reference
COX-2Tyr-355, Arg-120Not specified nih.gov
COX-1Not specified-9.02 to -10.311 ekb.eg
COX-2Not specified-9.18 to -9.642 ekb.eg

Identification of Hsp90 and MAO-B Inhibitors

The principles of virtual screening have also been applied to isoxazoles, close structural isomers of oxazoles, to identify potential inhibitors of Heat shock protein 90 (Hsp90), a target in cancer therapy. researchgate.netresearchgate.net A screening of the ZINC database identified isoxazole-based molecules with high binding affinities to Hsp90, interacting with crucial residues like Gly97, Asn51, and Lys58. researchgate.net

StudyIdentified Hits (ZINC Database)Binding Energy Range (kcal/mol)Reference Control (Luminespib) Binding Energy (kcal/mol)Reference
Study 111 Compounds-8.00 to -8.42-7.95 researchgate.net
Study 212 Compounds-8.23 to -8.51-8.20 researchgate.net

Furthermore, molecular docking studies have been performed on compounds structurally related to this compound. An investigation into 4-(2-methyloxazol-4-yl)benzenesulfonamide as an inhibitor of monoamine oxidase B (MAO-B), a target for Parkinson's disease, revealed specific binding interactions within the enzyme's active site. mdpi.comresearchgate.net The docking predicted that the oxazole moiety interacts with Tyr-326 via a pi-pi interaction and with Cys-172 through a pi-sulfur interaction, highlighting the importance of the oxazole ring in ligand binding. researchgate.net

Common Pharmacophoric Features of Oxazole Derivatives

Across various studies, structure-activity relationship (SAR) analyses have revealed common pharmacophoric features of oxazole derivatives that are essential for their biological activities. tandfonline.com These features are often included in pharmacophore models to guide the discovery of new active compounds.

Pharmacophoric FeatureDescriptionPotential Interaction
Aromatic RingThe oxazole ring itself.Pi-pi stacking, hydrophobic interactions.
Hydrogen Bond AcceptorThe nitrogen atom (N3) of the oxazole ring.Forms hydrogen bonds with donor residues in the target protein.
Hydrogen Bond AcceptorThe oxygen atom (O1) of the oxazole ring.Can act as a secondary hydrogen bond acceptor.
Hydrophobic FeaturesSubstituents on the oxazole ring (e.g., methyl group at C2).Engages in hydrophobic interactions within the binding pocket.

V. Chemical Transformations and Functionalization Strategies for 1 2 Methyloxazol 4 Yl Ethanol

Modifications of the Hydroxyl Moiety

The hydroxyl group of the ethanol (B145695) side chain is a prime target for functionalization, offering a gateway to a variety of derivatives through well-established alcohol chemistry.

The secondary alcohol of 1-(2-methyloxazol-4-yl)ethanol can be readily converted into esters and ethers to alter its steric and electronic properties, as well as its lipophilicity.

Esterification: This reaction typically involves treating the alcohol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents (e.g., DCC, EDC) or through acid-catalyzed methods like the Fischer esterification. These methods provide access to a wide array of ester derivatives.

Table 1: Representative Esterification Reactions

Acylating Agent Catalyst/Base Product Class
Acetyl Chloride Pyridine Acetate (B1210297) Ester
Benzoic Anhydride DMAP Benzoate Ester
Carboxylic Acid H₂SO₄ (catalytic) Carboxylate Ester

Etherification: The formation of ethers from this compound can be accomplished under various conditions. The Williamson ether synthesis, a classic method, involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach is the acid-catalyzed dehydration (intermolecular) with another alcohol, though this is less controlled. For specific ethers, such as methyl or ethyl ethers, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the corresponding alcohol can be employed for chemoselective etherification. organic-chemistry.org

Table 2: Common Etherification Strategies

Reagent 1 Reagent 2 Conditions Product Class
Sodium Hydride Alkyl Halide (R-X) Anhydrous solvent Alkyl Ether
Methanol (B129727) 2,4,6-Trichloro-1,3,5-triazine DMSO (catalyst) Methyl Ether

The interconversion between the secondary alcohol and its corresponding ketone, 1-(2-methyloxazol-4-yl)ethanone, is a fundamental transformation.

Oxidation: The selective oxidation of the secondary alcohol to a ketone can be achieved using a wide range of modern oxidizing agents. organic-chemistry.org Mild conditions are often preferred to avoid potential oxidation of the oxazole (B20620) ring. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are highly effective. organic-chemistry.org Catalytic methods using TEMPO with a stoichiometric oxidant also provide a green and efficient alternative. ccspublishing.org.cn

Reduction: The corresponding ketone, 1-(2-methyloxazol-4-yl)ethanone, can be selectively reduced back to the racemic alcohol using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective method for this transformation, valued for its selectivity for carbonyls over other functional groups. nih.gov For stereoselective reductions, chiral reducing agents or catalytic hydrogenation with chiral catalysts can be employed.

To perform nucleophilic substitution at the carbon bearing the hydroxyl group, the -OH must first be converted into a good leaving group. ntu.ac.uk This two-step process allows for the introduction of a wide variety of nucleophiles.

First, the alcohol is treated with reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form a tosylate or mesylate ester. Alternatively, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide.

Once activated, the side chain is susceptible to attack by a range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of azides, cyanides, thiols, and other functional groups, providing a powerful tool for creating diverse molecular scaffolds.

Table 3: Nucleophilic Substitution Pathways

Activation Step (Reagent) Leaving Group Example Nucleophile Final Product Moiety
Tosyl Chloride / Pyridine Tosylate (-OTs) Sodium Azide (NaN₃) Azide
Mesyl Chloride / Et₃N Mesylate (-OMs) Potassium Cyanide (KCN) Nitrile
Thionyl Chloride (SOCl₂) Chloride (-Cl) Sodium Thiophenoxide Thioether

Functionalization of the Oxazole Ring System

The aromatic oxazole ring, while less reactive than benzene, undergoes several types of transformations that allow for its functionalization or conversion into other heterocyclic systems.

The oxazole ring is a π-electron-excessive heterocycle, but the electronegativity of the nitrogen atom deactivates the C2 and C4 positions towards electrophilic attack. chempedia.info Consequently, electrophilic substitution on the oxazole ring generally occurs at the most electron-rich C5 position. tandfonline.comwikipedia.org The presence of the electron-donating 1-hydroxyethyl group at the C4 position further activates the C5 position for substitution.

Halogenation: Direct halogenation (e.g., bromination or chlorination) of the oxazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in a polar aprotic solvent. The reaction proceeds regioselectively to yield the 5-halo-1-(2-methyloxazol-4-yl)ethanol derivative. These halogenated intermediates are valuable precursors for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

Formylation: Vilsmeier-Haack conditions (using phosphoryl chloride and dimethylformamide) can introduce a formyl group (-CHO) at the C5 position, yielding 5-formyl-4-(1-hydroxyethyl)-2-methyloxazole. This aldehyde can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions.

Lithiation: While not a direct electrophilic substitution, deprotonation of the oxazole ring followed by quenching with an electrophile is a powerful functionalization strategy. The most acidic proton on the oxazole ring is at the C2 position. wikipedia.org However, directed ortho-metalation or specific reaction conditions might allow for functionalization at C5 after reaction with a strong base like n-butyllithium or LDA, followed by trapping with an electrophile (e.g., CO₂, I₂, alkyl halides). acs.orgrsc.org

The oxazole ring can serve as a synthon for other molecular structures through ring-opening or rearrangement reactions. researchgate.net These transformations often require specific conditions or reagents to break the inherent stability of the aromatic ring.

Conversion to Other Heterocycles: Oxazoles can be converted into a variety of other five-membered heterocycles. tandfonline.com For instance, under certain conditions involving nucleophilic addition and recyclization, the oxazole ring can be transformed into imidazoles, thiazoles, or pyrroles. researchgate.netresearchgate.net

Diels-Alder Reactions: Oxazoles can function as dienes in [4+2] cycloaddition reactions with reactive dienophiles, such as electron-deficient alkenes or alkynes. This reaction typically leads to the formation of a pyridine ring after the initial bicyclic adduct undergoes a retro-Diels-Alder reaction to eliminate water or another small molecule. wikipedia.org This strategy is a well-established route to highly substituted pyridines.

Cornforth Rearrangement: In the case of 4-acyloxazoles, a thermal rearrangement known as the Cornforth rearrangement can occur, where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org While the starting compound is not an acyloxazole, derivatization of the hydroxyl group to an acyl group followed by rearrangement could be a potential, though complex, transformation pathway.

Cross-Coupling Reactions at Various Oxazole Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to oxazole systems. researchgate.netmdpi.com The reactivity of the different positions on the oxazole ring generally follows the order C2 > C5 > C4 for electrophilic attack and C2 for nucleophilic attack or metallation. pharmaguideline.com However, in the context of cross-coupling, the reaction is dependent on the presence of a suitable leaving group, typically a halogen, at the desired position.

For a derivative of this compound to undergo cross-coupling, it would first need to be halogenated. For instance, treatment with a halogenating agent could introduce a bromine or iodine atom at the C5 position, the most likely position for electrophilic substitution on the pre-existing ring. Direct C-H activation could also be a potential, more modern strategy. Once a halo-oxazole derivative is obtained, various cross-coupling reactions can be employed to introduce new substituents.

Key palladium-catalyzed cross-coupling reactions applicable to the oxazole ring include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. A 5-bromo-4-(1-hydroxyethyl)-2-methyloxazole could react with a variety of aryl or vinyl boronic acids to form a C5-substituted product. Regioselective Suzuki-Miyaura couplings have been demonstrated on 2,4-dihalooxazoles, showcasing the ability to control which position reacts. nih.gov

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. It offers a complementary approach to the Suzuki coupling and is also effective for functionalizing halo-oxazoles. nih.gov

Heck Reaction: This reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a base. A 5-halo derivative of the title compound could be coupled with various alkenes to append unsaturated side chains.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It would allow for the introduction of alkyne functionalities at the C5 position of a halogenated precursor.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organic halide and an amine. This would be a viable method for introducing amino groups onto the oxazole ring.

The table below summarizes potential cross-coupling reactions for a hypothetical 5-halo-1-(2-methyloxazol-4-yl)ethanol precursor.

Reaction TypeCoupling PartnerCatalyst System (Typical)Potential Product at C5
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Base5-Aryl-substituted oxazole
Stille Organostannane (R-SnBu₃)Pd(PPh₃)₄5-Alkyl/Aryl-substituted oxazole
Heck Alkene (CH₂=CHR)Pd(OAc)₂ / Ligand / Base5-Vinyl-substituted oxazole
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI / Base5-Alkynyl-substituted oxazole
Buchwald-Hartwig Amine (R₂NH)Pd Catalyst / Ligand / Base5-Amino-substituted oxazole

Pericyclic and Cycloaddition Reactions Involving the Oxazole Moiety (e.g., Diels-Alder Reactivity)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.com This reactivity provides a powerful pathway for converting the five-membered oxazole ring into six-membered rings, typically pyridines or furans, after the initial cycloadduct undergoes rearrangement.

The facility of the Diels-Alder reaction is highly dependent on the electronic nature of both the oxazole (the diene) and the dienophile. thieme-connect.com The oxazole ring itself is considered an electron-deficient diene. acs.orgacs.org Therefore, its reaction is often facilitated by:

Electron-donating substituents on the oxazole ring, which raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. thieme-connect.com

Electron-withdrawing substituents on the dienophile, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). thieme-connect.com

Lewis or Brønsted acid catalysis , which can activate the oxazole by coordinating to the nitrogen atom, lowering the diene's LUMO for inverse-electron-demand Diels-Alder reactions. acs.orgacs.org

In the case of this compound, the 2-methyl group and the 4-(1-hydroxyethyl) group are both electron-donating. These substituents would be expected to increase the HOMO energy of the oxazole ring, thereby enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles.

The reaction proceeds via an initial [4+2] cycloaddition to form a bicyclic adduct. This adduct is typically unstable and undergoes a retro-Diels-Alder reaction or other rearrangement to yield a more stable aromatic product.

When reacting with alkyne dienophiles , the intermediate bicyclic adduct loses a molecule (e.g., water from the hydroxyethyl (B10761427) group and another fragment) to aromatize into a substituted pyridine . This is known as the Kondrat'eva pyridine synthesis.

When reacting with alkene dienophiles , the initial adduct can eliminate a molecule of water to form a substituted furan .

The table below illustrates the potential outcomes of Diels-Alder reactions with this compound.

Dienophile TypeExample DienophileIntermediateFinal Product Type
Alkene Maleic AnhydrideBicyclic Ether AdductSubstituted Furan
Alkyne Diethyl acetylenedicarboxylateBicyclic Ether AdductSubstituted Pyridine
Allene PhenylalleneBicyclic Ether AdductSubstituted Pyridine

The intramolecular version of the oxazole Diels-Alder (IMDAO) reaction is also a well-established and powerful tool in the synthesis of complex natural products. thieme-connect.comthieme-connect.com If the 1-hydroxyethyl group of the title compound were to be modified to include a tethered dienophile, an intramolecular cycloaddition could be envisioned, leading to the formation of fused heterocyclic systems. The stereochemistry of the substituents on the tether can influence the diastereoselectivity of the cycloaddition. nih.gov

Vi. Investigation of Biological Activities and Underlying Mechanisms for Oxazole Derivatives in Vitro and in Silico

Mechanistic Studies of Molecular Interactions with Biological Systems

The biological activity of oxazole (B20620) derivatives is rooted in their ability to form specific interactions with biomacromolecules. The unique structural and electronic properties of the oxazole ring facilitate engagement with biological targets through hydrogen bonding, π–π stacking, hydrophobic effects, and van der Waals forces. tandfonline.comrsc.org These interactions are fundamental to their mechanisms of action, such as enzyme inhibition and receptor modulation.

Oxazole derivatives have been identified as inhibitors of various enzymes, playing a crucial role in numerous pathological conditions. researchgate.net Their inhibitory mechanisms often involve direct binding to the enzyme's active site or allosteric sites, leading to a modulation of its catalytic activity. Targets for oxazole-based compounds include protein kinases, DNA topoisomerases, and monoamine oxidases (MAO). nih.govresearchgate.net

A notable example is the compound 4-(2-Methyloxazol-4-yl)benzenesulfonamide, a structurally related analogue of 1-(2-Methyloxazol-4-yl)ethanol. This derivative has been synthesized and evaluated as an inhibitor of human monoamine oxidase A (MAO-A) and B (MAO-B), enzymes critical in the metabolism of neurotransmitters. mdpi.comresearchgate.net It was found to be a selective inhibitor of MAO-B. mdpi.compreprints.org Molecular docking studies elucidated its potential binding mechanism, showing that the inhibitor is confined to the substrate cavity of MAO-B. mdpi.com The model predicts key interactions, including:

Hydrogen Bonding: The sulfonamide group forms hydrogen bonds with an active site water molecule and the amino acid residue Gln206. researchgate.net

Pi-Sulfur Interactions: These occur between the sulfonamide group and Tyr60, and between the oxazole moiety and Cys172. researchgate.net

Pi-Pi Stacking: An interaction is observed between the oxazole ring and Tyr326. researchgate.net

These specific interactions anchor the molecule within the active site, blocking substrate access and inhibiting enzyme function. This detailed understanding at a molecular level is crucial for the rational design of more potent and selective enzyme inhibitors based on the oxazole scaffold.

The interaction of oxazole derivatives extends to cellular receptors, through which they can modulate signaling pathways. nih.govbenthamscience.com The oxazole nucleus can serve as a bioisostere for other heterocycles like thiazoles and imidazoles, enabling it to fit into binding pockets of various receptors. rsc.org For instance, certain oxazole derivatives have been investigated for their interaction with targets such as the estrogen receptor. researchgate.net

The binding of a ligand like an oxazole derivative to a receptor initiates a cascade of intracellular events. This can involve G-protein-coupled receptors, ion channel receptors, or enzyme-linked receptors, ultimately affecting cellular function. carewellpharma.in While the broad class of oxazole derivatives has been shown to interact with various receptors, specific studies detailing the receptor binding profile and subsequent signaling pathway modulation for this compound are not extensively available in the current literature. However, the principles of molecular recognition suggest that the ethanol (B145695) substituent could participate in hydrogen bonding, while the methyloxazole core could engage in hydrophobic and aromatic interactions within a receptor's binding site.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of Oxazole Derivatives

Understanding the relationship between the chemical structure of oxazole derivatives and their biological activity (SAR) is fundamental for optimizing lead compounds. tandfonline.comnih.gov SAR studies systematically alter substituents on the oxazole core to identify key chemical features that govern potency and selectivity. thepharmajournal.com Structure-Mechanism Relationship (SMR) studies further connect these structural features to the underlying mechanism of action.

The substitution pattern on the oxazole ring is a critical determinant of biological activity. thepharmajournal.comnih.gov The C2, C4, and C5 positions of the ring offer sites for chemical modification, and changes at these positions can profoundly influence interactions with biological targets. researchgate.netthepharmajournal.com

For example, in the case of 4-(2-Methyloxazol-4-yl)benzenesulfonamide, the presence and position of the methyl group on the oxazole ring and the sulfonamide group on the phenyl ring are crucial for its selective MAO-B inhibition. mdpi.com General SAR studies on various series of oxazole derivatives have revealed several trends:

Substituents at C2: The nature of the group at the C2 position can significantly impact activity. For instance, the substitution of different aryl or alkyl groups can modulate the electronic and steric properties of the molecule, affecting its binding affinity.

Substituents on Appended Rings: For derivatives with phenyl rings attached to the oxazole core, the substitution pattern on the phenyl ring (e.g., with electron-withdrawing or electron-donating groups) plays a vital role in determining potency. researchgate.netmdpi.com Electron-withdrawing groups have been noted to increase retention and improve chiral recognition in certain chromatographic separations, suggesting a significant impact on molecular interactions. mdpi.com

Compound SeriesTargetKey SAR FindingsReference(s)
Benzo[d]oxazole DerivativesHuman MAO-A and MAO-BPotency is highly dependent on the substitution pattern on the phenyl ring appended to the benzoxazole core. Chloro and methoxy groups led to potent inhibitors. researchgate.net
4-(2-Methyloxazol-4-yl)benzenesulfonamideHuman MAO-A and MAO-BThe specific combination of a C2-methyl group and a C4-benzenesulfonamide moiety confers high selectivity for MAO-B over MAO-A. mdpi.comresearchgate.net
General Oxazolone DerivativesTyrosinaseA cinnamoyl residue at C4 and specific functional groups at C2 and C4 are fundamental for inhibitory activity. thepharmajournal.com
Chiral Oxazole AdductsChiral ChromatographyThe presence of electron-withdrawing substituents (halogens, methoxy) on a phenyl group attached to the oxazole ring increased retention and improved chiral recognition. mdpi.com

The compound this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov This enantioselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The development of asymmetric synthesis methods allows for the preparation of specific enantiomers of chiral alcohols, which is crucial for evaluating their individual biological properties. liverpool.ac.uk Studies on various chiral compounds have repeatedly demonstrated remarkable enantioselective cytotoxicity and activity. nih.gov For the class of chiral oxazole alcohols, it is expected that one enantiomer would fit more precisely into the binding site of a target protein, leading to a stronger interaction and greater biological effect compared to its counterpart. While this principle is broadly applicable, specific experimental data comparing the biological activities of the individual R- and S-enantiomers of this compound were not prominent in the reviewed scientific literature.

Assessment of In Vitro Bioactivity Profiles

The biological potential of oxazole derivatives is typically first assessed through a battery of in vitro assays. These tests measure the compound's activity against specific molecular targets (e.g., enzymes, receptors) or its effect on whole cells (e.g., cancer cell lines, microbial cultures) in a controlled laboratory setting. nih.govderpharmachemica.com The results, often expressed as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, provide a quantitative measure of a compound's potency.

The oxazole class of compounds has demonstrated a diverse range of in vitro bioactivities, including:

Anticancer Activity: Many derivatives show potent cytotoxicity against various cancer cell lines, with IC50 values often in the nanomolar range. nih.govresearchgate.net

Antimicrobial Activity: Significant antibacterial and antifungal activities have been reported for numerous oxazole-containing molecules. d-nb.inforesearchgate.net

Enzyme Inhibition: As discussed, oxazoles can inhibit a variety of enzymes. A key example is the selective inhibition of MAO-B by 4-(2-Methyloxazol-4-yl)benzenesulfonamide. mdpi.comresearchgate.net

The table below summarizes the in vitro bioactivity for a representative oxazole derivative that is structurally related to this compound.

CompoundTarget EnzymeBioactivity (IC50)ResultReference(s)
4-(2-Methyloxazol-4-yl)benzenesulfonamideHuman Monoamine Oxidase A (MAO-A)43.3 µMWeak Inhibition mdpi.comresearchgate.net
4-(2-Methyloxazol-4-yl)benzenesulfonamideHuman Monoamine Oxidase B (MAO-B)3.47 µMModerate and Selective Inhibition mdpi.comresearchgate.net

This data highlights the potential for developing selective inhibitors from the oxazole scaffold. The moderate but selective inhibition of MAO-B suggests that further structural optimization of this class of compounds could lead to more potent agents for neurodegenerative disorders like Parkinson's disease. mdpi.compreprints.org

In Vitro Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antioomycete Activities)

The oxazole scaffold is a fundamental component in the development of new antimicrobial agents, with numerous derivatives demonstrating significant efficacy against a wide range of pathogens, including bacteria and fungi. derpharmachemica.comd-nb.info The substitution pattern on the oxazole ring plays a critical role in determining the compound's biological activity. iajps.com

Research has shown that certain oxazole derivatives exhibit potent antibacterial properties. For instance, a series of amine-linked bis- and tris-heterocycles containing an oxazole moiety showed excellent activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition zones of 21 mm and 22 mm, respectively. derpharmachemica.com Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives have demonstrated broad-spectrum in vitro activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com Specifically, compounds with an (S)-configuration and a substituted phenoxyl side chain displayed excellent antibacterial effects. derpharmachemica.com Similarly, 1,3-oxazole clubbed pyridyl-pyrazolines have been identified as potent antimicrobial agents. humanjournals.com In another study, 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one was effective against the Gram-positive bacterium Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 56.2 μg/mL. mdpi.com The introduction of a thiophene moiety to the isoxazole (B147169) ring has also been observed to increase its antimicrobial activity. nih.gov

Oxazole derivatives have also been extensively evaluated for their antifungal activity. nih.gov Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives have shown interesting and high antifungal activity, with some compounds producing an inhibition zone of up to 90 mm, significantly larger than the reference chemotherapeutics (22 mm). derpharmachemica.comiajps.com However, some derivatives, such as the chiral propanoic acid derivatives, showed poor MIC values against Candida albicans. derpharmachemica.com In the realm of plant pathogens, 1,2,4-oxadiazole derivatives have been synthesized and tested, with some compounds showing significant in vitro antifungal activity against various plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. mdpi.com For example, compound 4f, a 1,2,4-oxadiazole derivative, exhibited an EC50 value of 8.81 μg/mL against Colletotrichum capsica. mdpi.com

The antibiofilm potential of these compounds is also a significant area of investigation. mdpi.com For instance, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid was active against C. albicans biofilms with a Minimum Biofilm Inhibitory Concentration (MBIC) of 112.5 μg/mL. mdpi.com The ester derivative, ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate, also showed antibiofilm effects on P. aeruginosa, S. epidermidis, and C. albicans. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Oxazole Derivatives

Compound/Derivative Class Target Microorganism Activity Measurement Result
Amine linked bis-oxazoles Staphylococcus aureus Zone of Inhibition 21 mm derpharmachemica.com
Amine linked bis-oxazoles Klebsiella pneumoniae Zone of Inhibition 22 mm derpharmachemica.com
4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one Staphylococcus epidermidis 756 MIC 56.2 μg/mL mdpi.com
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid Escherichia coli ATCC 25922 MIC 28.1 μg/mL mdpi.com
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid Candida albicans 128 MIC 14 μg/mL mdpi.com
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid Candida albicans 128 MBIC 112.5 μg/mL mdpi.com
Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate Pseudomonas aeruginosa ATCC 27853 MIC & MBIC 14 μg/mL mdpi.com
1,2,4-Oxadiazole derivative (4f) Colletotrichum capsica EC50 8.81 μg/mL mdpi.com
1,2,4-Oxadiazole derivative (4f) Rhizoctonia solani EC50 12.68 μg/mL mdpi.com
Isoxazole derivative (PUB9) Staphylococcus aureus Biofilm Reduction >90% nih.gov
Isoxazole derivative (PUB10) Staphylococcus aureus Biofilm Reduction >90% nih.gov

Mechanisms of In Vitro Antidiabetic and Hypoglycemic Action (e.g., AMPK Pathway Activation)

Oxazole derivatives have emerged as a promising class of compounds for the management of diabetes and related metabolic disorders. nih.gov Their mechanisms of action are multifaceted, often involving the modulation of key cellular energy-sensing pathways, such as the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net

AMPK is a crucial regulator of cellular energy balance; its activation promotes ATP-producing catabolic processes while inhibiting ATP-consuming anabolic pathways. researchgate.net This makes it an attractive therapeutic target for metabolic disorders like type 2 diabetes. researchgate.net Certain novel oxazole derivatives have been shown to exert anti-adipogenic and hypoglycemic effects by directly activating the AMPK pathway. nih.govresearchgate.net For example, compound 19e, a 3,3-dimethylallylhalfordinol (3,3-DMAH) inspired N-alkylated oxazole bromide salt, was found to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. nih.gov Mechanistic studies revealed that this compound targets the early stages of adipogenesis, including mitotic clonal expansion, and enhances the mitochondrial oxygen consumption rate through the activation of AMPK. nih.govresearchgate.net

In addition to AMPK activation, oxadiazole derivatives, a related class of compounds, have been shown to modulate other molecular targets involved in glucose metabolism. nih.gov These targets include peroxisome proliferator-activated receptor-gamma (PPARγ), α-glucosidase, and α-amylase. nih.gov The inhibition of enzymes like α-glucosidase is a key mechanism for controlling postprandial hyperglycemia. In vitro studies have demonstrated that synthetic oxadiazole derivatives can significantly inhibit the α-glucosidase enzyme. ijfans.org One particular derivative, SOZD1, exhibited a high percentage of inhibition (37.97%) with an IC50 value of 48.12μg, which is comparable to the standard drug acarbose (IC50 of 31.23μg). ijfans.org By inhibiting these enzymes, oxazole and its related derivatives can help to improve glucose tolerance and enhance insulin sensitivity. nih.gov

Table 2: In Vitro Antidiabetic Mechanisms of Oxazole and Related Derivatives

Compound/Derivative Class Mechanism of Action Target/Assay Key Finding
N-alkylated oxazole bromide salt (19e) AMPK Pathway Activation 3T3-L1 preadipocytes Inhibited adipogenesis and enhanced mitochondrial oxygen consumption. nih.gov
Oxazole derivative (10g) AMPK Pathway Activation Mature adipocytes Improved mitochondrial function and fatty acid oxidation. researchgate.net
Synthetic Oxadiazole Derivative (SOZD1) Enzyme Inhibition Alpha-glucosidase Showed significant inhibition (37.97%) with an IC50 of 48.12μg. ijfans.org
Oxadiazole Hybrids Target Modulation PPARγ, α-amylase, GSK-3β Modulate targets that regulate glucose metabolism and insulin secretion. nih.gov

Other Noteworthy In Vitro Biological Activities

Beyond their antimicrobial and antidiabetic potential, oxazole-based heterocycles exhibit a broad spectrum of other biological activities, making them versatile scaffolds in medicinal chemistry. d-nb.infomuseonaturalistico.it In vitro studies have highlighted their potential as anticancer, anti-inflammatory, and antioxidant agents. d-nb.infomuseonaturalistico.itresearchgate.net

The antiproliferative activity of oxazole derivatives has been a significant focus of research. nih.gov Compounds such as Oxazotril, Heteroxylenol, and Diphenyloxazole have been evaluated for their in vitro anticancer effects, demonstrating notable inhibition percentages. museonaturalistico.it For instance, Oxazotril showed 78% inhibition in anticancer assays, while Heteroxylenol and Diphenyloxazole showed 72% and 65% inhibition, respectively. museonaturalistico.it These findings underscore the potential of the oxazole nucleus in the design of new anticancer agents. nih.gov

In addition to anticancer effects, anti-inflammatory properties have been observed. museonaturalistico.it The same study that evaluated anticancer activity found that Oxazotril and Heteroxylenol also possessed potent anti-inflammatory properties, with 85% and 80% inhibition in relevant assays, respectively. museonaturalistico.it This dual activity suggests that some oxazole derivatives could be developed as agents that target both inflammation and cancer, which are often interlinked pathologies. Other reported in vitro activities for this class of compounds include antioxidant and antitubercular effects, further broadening their therapeutic potential. d-nb.inforesearchgate.net

Table 3: Other In Vitro Biological Activities of Selected Oxazole Derivatives

Compound Name Biological Activity Assay/Measurement Result
Oxazotril Anticancer % Inhibition 78% museonaturalistico.it
Heteroxylenol Anticancer % Inhibition 72% museonaturalistico.it
Diphenyloxazole Anticancer % Inhibition 65% museonaturalistico.it
Oxazotril Anti-inflammatory % Inhibition 85% museonaturalistico.it
Heteroxylenol Anti-inflammatory % Inhibition 80% museonaturalistico.it
Diphenyloxazole Anti-inflammatory % Inhibition 75% museonaturalistico.it

Vii. Applications in Advanced Chemical Synthesis and Materials Science

1-(2-Methyloxazol-4-yl)ethanol as a Key Chiral Building Block in Multistep Organic Synthesis

This compound serves as a significant chiral building block in multistep organic synthesis. nih.gov Its value lies in the stereogenic center at the hydroxyl-bearing carbon, which makes it a critical precursor for creating enantiomerically pure molecules. The oxazole (B20620) ring is a fundamental structural element in many biologically active natural products, and this building block offers a direct method for introducing this heterocycle into larger, more complex structures. numberanalytics.comtandfonline.comnih.gov

Isocyanide-based cycloadditions offer a concise route to creating oxazoles through an efficient deprotonation-condensation-cyclization sequence. acs.org This method allows for the assembly of substituted oxazoles with good control over the placement and nature of the substituents, as demonstrated in the synthesis of the natural product streptochlorin. acs.org

Table 1: Examples of Synthetic Methods for Oxazole Derivatives

Synthesis Method Reactants Product Type Key Features
van Leusen Reaction Aldehydes, Tosylmethylisocyanide (TosMIC) 5-substituted oxazoles [3+2] cycloaddition, versatile for creating various oxazole derivatives. nih.govmdpi.comsemanticscholar.org
Robinson-Gabriel Synthesis α-acylamino ketones Substituted oxazoles Involves cyclodehydration. numberanalytics.com
Asmic Condensation-Exchange-Trapping Anisylsulfanylmethylisocyanide (Asmic), Esters C-4 substituted oxazoles Provides excellent control over substituent positioning. acs.org

| Metal-Catalyzed Cyclization | Alkynyl amides | Substituted oxazoles | Utilizes metal catalysts to facilitate ring formation. numberanalytics.com |

Utilization of Oxazole-Based Ligands in Asymmetric Catalysis and Reaction Development

The oxazole moiety is a privileged structure used in designing chiral ligands for asymmetric catalysis. rsc.orgresearchgate.net The nitrogen and oxygen atoms of the oxazole ring can effectively coordinate with various transition metals, and the presence of a chiral group, such as the one in this compound, allows the resulting molecule to function as a chiral ligand. bldpharm.com

Oxazoline-containing ligands, such as the widely used phosphino-oxazoline (PHOX) and pyridine-oxazoline types, are crucial in a multitude of asymmetric catalytic reactions. rsc.orgnih.gov These ligands are valued for their accessibility, modular nature, and effectiveness in a broad array of metal-catalyzed transformations. bldpharm.comnih.gov The stereocenter next to the coordinating nitrogen of the oxazoline (B21484) ring directly influences the stereochemical outcome of the reaction. bldpharm.com

These ligands have been successfully employed in reactions such as asymmetric hydrogenation, Heck reactions, and allylic alkylations, often achieving high yields and enantioselectivities. nih.govalfachemic.comresearchgate.net The development of new and improved oxazole-based ligands is an ongoing area of research, with a focus on enhancing catalytic efficiency and stereocontrol. acs.orgacs.org

Table 2: Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis

Reaction Type Ligand Type Metal Achieved Enantioselectivity (ee)
Heck Reaction Phosphite-oxazoline Palladium Up to 99% ee nih.gov
Hydrogenation Phosphinooxazoline (PHOX) Iridium Up to 90% ee researchgate.net
Acetoxylative Cyclization Planar-Chiral Oxazole–Pyridine (B92270) Palladium High enantioselectivities acs.org

| Cycloadditions | Phosphinooxazoline (PHOX) | Silver | Low enantioselectivities (in some cases) researchgate.net |

Integration of Oxazole Moieties into Novel Functional Materials (e.g., Polymers, Fluorescent Dyes)

The distinct electronic and photophysical characteristics of the oxazole ring make it a valuable component in the creation of functional materials like polymers and fluorescent dyes. numberanalytics.comresearchgate.net The oxazole nucleus, being an electron-deficient aromatic system, can be integrated into π-conjugated systems, leading to materials with useful optical and electronic properties. researchgate.net

In materials science, polymers containing oxazole units have been investigated for applications in optoelectronics due to their potential for high thermal stability. numberanalytics.com The incorporation of oxazole moieties into polymer backbones can result in materials with desirable physical properties.

Furthermore, the inherent fluorescence of many oxazole derivatives has led to their use in developing fluorescent probes and dyes. nih.govresearchgate.net These materials are used for applications such as biological imaging and as sensors. periodikos.com.brnih.gov The fluorescence properties, including emission wavelength and quantum yield, can be adjusted by modifying the substituents on the oxazole ring. nih.govhkbu.edu.hk For instance, some oxazole derivatives show significant solvatochromism, where their fluorescence color is sensitive to the polarity of their environment. nih.govhkbu.edu.hk Benzoxazole and naphthoxazole derivatives, in particular, show promise as fluorescent DNA probes. periodikos.com.br

Table 3: Photophysical Properties of Selected Oxazole Derivatives

Compound Type Key Property Potential Application
Substituted Oxazoles Solvatochromic fluorescence Environmental sensors nih.govhkbu.edu.hk
Naphthoxazole Derivatives High fluorescence enhancement in the presence of singlet oxygen Singlet oxygen probes nih.gov
Benzoxazole/Naphthoxazole Derivatives Enhanced fluorescence upon binding to DNA DNA fluorescent probes periodikos.com.br

| Oxadiazole-Substituted BODIPYs | Long-wavelength absorption and emission | Near-infrared fluorophores rsc.org |

Viii. Future Research Trajectories and Methodological Challenges for 1 2 Methyloxazol 4 Yl Ethanol and Analogous Oxazole Compounds

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The chemical synthesis of oxazole (B20620) derivatives has traditionally involved methods that are often not environmentally friendly, producing significant hazardous waste. ijpsonline.comijpsonline.com Consequently, a major trajectory for future research is the development of sustainable and atom-economical synthetic methodologies. ijpsonline.com Green chemistry principles are increasingly being applied to the synthesis of oxazoles to minimize waste, reduce energy consumption, and utilize less toxic reagents and solvents. ijpsonline.com

Several innovative and greener approaches to oxazole synthesis have been explored, moving away from classical methods like the Robinson-Gabriel, Fischer, and Bredereck syntheses. ijpsonline.comresearchgate.net These modern techniques not only offer environmental benefits but also often result in higher yields and purity. ijpsonline.com

Key Sustainable Synthetic Approaches:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijpsonline.comijpsonline.com A notable example is the efficient synthesis of 5-substituted oxazoles via a two-component cycloaddition reaction under microwave irradiation, which can be performed on a gram scale with high yields. acs.org

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation can enhance reaction rates and yields. ijpsonline.comnih.gov For instance, the synthesis of certain oxazole derivatives has been achieved in significantly reduced reaction times (e.g., 6 minutes) with good yields using this method. nih.gov

Ionic Liquids: These are salts that are liquid at low temperatures and can be used as environmentally benign solvents. They are often recyclable and can lead to improved reaction outcomes. ijpsonline.com The van Leusen oxazole synthesis, a key method for preparing these heterocycles, has been successfully adapted to use ionic liquids, which can be recovered and reused multiple times without a significant loss in product yield. nih.govmdpi.com

Continuous Flow Synthesis: This approach involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. ijpsonline.com It offers advantages such as enhanced safety, better process control, and easier scalability. nih.govresearchgate.net Flow processes have been developed for the synthesis of various oxazoles and related heterocycles like oxadiazoles, demonstrating rapid and mild reaction conditions. nih.govorganic-chemistry.org

Catalysis: The use of efficient and recyclable catalysts, including nanocatalysts like Fe3O4-MNPs, is a cornerstone of green chemistry. semanticscholar.org These catalysts can facilitate reactions in aqueous media at ambient temperatures, significantly improving the environmental footprint of the synthesis. semanticscholar.org

Green Synthetic MethodKey AdvantagesExample Application in Oxazole Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, increased purity. ijpsonline.comTwo-component [3+2] cycloaddition for 5-substituted oxazoles. acs.org
Ultrasound-Assisted SynthesisShorter reaction times, high yields, mild conditions. ijpsonline.comFormation of oxazoles from ketones and urea (B33335) in minutes. nih.gov
Ionic LiquidsRecyclable, non-volatile solvents, can improve reactivity. ijpsonline.comOne-pot synthesis of 4,5-disubstituted oxazoles. mdpi.com
Continuous Flow SynthesisImproved safety, scalability, and process control. ijpsonline.comPhotochemical transposition of isoxazoles to oxazoles. organic-chemistry.org
NanocatalysisHigh efficiency, recyclability, use of aqueous media. semanticscholar.orgMulticomponent reaction using Fe3O4-MNPs in water. semanticscholar.org

Future research will likely focus on combining these techniques and developing novel catalytic systems to further enhance the sustainability and atom economy of synthesizing 1-(2-Methyloxazol-4-yl)ethanol and its analogues.

Integration of Advanced Computational Approaches for Rational Design and Predictive Modeling

The integration of advanced computational methods is a critical future direction for the rational design and predictive modeling of oxazole compounds. tandfonline.com In silico techniques can significantly accelerate the drug discovery process by identifying promising candidates and predicting their biological activities before their actual synthesis, thereby saving time and resources. pnrjournal.comsemanticscholar.org

Key Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. pnrjournal.comnih.gov It is used to understand the binding modes of oxazole derivatives to their biological targets, such as the heme-binding protein from Porphyromonas gingivalis or various protein kinases. nih.govnih.gov Docking studies have shown that oxazole derivatives can exhibit strong interactions with the active sites of target proteins, often superior to existing drugs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netwisdomlib.org These models are used to predict the activity of newly designed oxazole derivatives. researchgate.net 2D- and 3D-QSAR studies have been successfully applied to various oxazole derivatives to predict their anticancer and antimicrobial activities. researchgate.netnih.govglobalresearchonline.net These studies help in identifying key structural features, such as topological and electronic descriptors, that are crucial for their biological function. wisdomlib.orgglobalresearchonline.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. This information is then used to design new molecules with improved potency and selectivity. tandfonline.com

ADME/T Prediction: Computational tools are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. The SwissADME server, for example, has been used to evaluate the pharmacokinetic and physicochemical properties of newly synthesized oxazole derivatives, indicating their potential for high oral bioavailability and good absorption. pnrjournal.com

Computational MethodApplication in Oxazole ResearchKey Insights Gained
Molecular DockingPredicting binding modes and affinities to biological targets. nih.govnih.govIdentification of key interactions with enzyme active sites. nih.gov
QSARPredicting biological activity based on chemical structure. researchgate.netresearchgate.netCorrelation of structural descriptors with anticancer or antimicrobial activity. wisdomlib.orgglobalresearchonline.net
Pharmacophore ModelingDesigning new molecules with enhanced biological activity. tandfonline.comDefining essential structural features for therapeutic action. tandfonline.com
ADME/T PredictionEvaluating drug-likeness and potential toxicity. pnrjournal.comAssessment of oral bioavailability and pharmacokinetic properties. pnrjournal.com

The future of oxazole-based drug discovery will rely heavily on the synergistic use of these computational approaches to rationally design compounds like this compound with optimized therapeutic profiles.

Exploration of Novel Biological Targets and Mechanistic Modalities for Therapeutic Innovation

Oxazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov This versatility stems from the ability of the oxazole ring to interact with various enzymes and receptors within biological systems. tandfonline.comresearchgate.net A significant future research trajectory is the exploration of novel biological targets and the elucidation of the mechanistic modalities through which these compounds exert their therapeutic effects.

The structural diversity of oxazole-containing molecules allows them to serve as privileged scaffolds in medicinal chemistry. ijmpr.innih.gov They can act as enzyme inhibitors, peptide mimetics, and modulators of various signaling pathways. ijmpr.innih.gov

Promising Therapeutic Areas and Targets:

Anticancer Agents: Oxazole derivatives have shown potent anticancer activity by targeting a variety of mechanisms. nih.govbenthamdirect.com These include the inhibition of tubulin polymerization, DNA topoisomerases, protein kinases, and signal transducer and activator of transcription 3 (STAT3). nih.govpharmaceutical-technology.comresearchgate.net Some derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines. nih.gov For example, certain oxazole-incorporated naphthyridine derivatives have shown potent activity against prostate, lung, and breast cancer cell lines. nih.gov

Antimicrobial Agents: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole compounds have demonstrated activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans. researchgate.net

Anti-inflammatory Agents: Some oxazole derivatives have been investigated for their anti-inflammatory properties, with molecular docking studies suggesting they can inhibit enzymes like cyclooxygenase-2 (COX-2). pnrjournal.com Hybrids of isoxazole (B147169) and oxazole have shown potential in treating inflammatory and autoimmune disorders by inhibiting T cell proliferation and the production of pro-inflammatory cytokines. mdpi.com

Enzyme Inhibition: The oxazole moiety is a key component of molecules designed to inhibit various enzymes. This includes sortase A in Gram-positive bacteria and various kinases involved in cancer progression. nih.govresearcher.life

Future research will focus on identifying new, specific molecular targets for this compound and its analogues. This will involve high-throughput screening, proteomic studies, and detailed mechanistic investigations to understand how these compounds modulate cellular pathways. The aim is to develop more selective and potent therapeutic agents with fewer side effects. tandfonline.comrsc.org

Addressing Challenges in Stereochemical Control and Scalable Enantioselective Synthesis

For chiral molecules like this compound, where the biological activity can be highly dependent on the specific stereoisomer, achieving precise stereochemical control during synthesis is a significant challenge. nih.gov The development of scalable and efficient enantioselective synthetic methods is therefore a critical area for future research.

The synthesis of single-enantiomer drugs is highly desirable, as different enantiomers of a chiral molecule can have different pharmacological and toxicological profiles. nih.gov For instance, studies on chiral oxazoline (B21484) derivatives have shown that their antifungal and antioomycete activities can be pronouncedly enantioselective, with one enantiomer being significantly more potent than the other. nih.gov

Strategies and Challenges in Asymmetric Synthesis:

Chiral Ligands and Catalysis: A primary approach to enantioselective synthesis is the use of chiral catalysts, often composed of a metal center and a chiral ligand. acs.orgresearchgate.net The design and synthesis of novel chiral ligands, such as planar-chiral oxazole-pyridine N,N-ligands, are crucial for developing new asymmetric transformations. acs.org These ligands can induce high levels of enantioselectivity in reactions like palladium-catalyzed asymmetric cyclizations. acs.org

Asymmetric Aldol (B89426) Reactions: Asymmetric aldol reactions are a powerful tool for creating chiral centers. Methods have been developed for the asymmetric aldol addition of oxazolinyl esters, providing a route to chiral oxazoline derivatives. nih.gov

Catalytic Atroposelective Reactions: For certain classes of complex oxazole-containing biaryls, catalytic atroposelective methods are being developed to control axial chirality. rsc.org

Scalability: A major challenge is translating a successful small-scale enantioselective synthesis into a scalable process suitable for industrial production. This requires robust catalysts that maintain high activity and selectivity under process conditions, as well as efficient purification methods to isolate the desired enantiomer.

Future research in this area will focus on the discovery of new, highly efficient, and selective chiral catalysts and the development of robust and scalable asymmetric synthetic routes. This will be essential for the practical production of enantiomerically pure this compound and related chiral oxazole compounds for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methyloxazol-4-yl)ethanol?

  • Methodology : A common approach involves the condensation of 2-methyloxazole-4-carbaldehyde with a reducing agent. For example, sodium borohydride (NaBH₄) in ethanol under reflux can selectively reduce the aldehyde group to a primary alcohol while preserving the oxazole ring . Alternative routes may employ biocatalytic reduction using alcohol dehydrogenases, which offer higher stereoselectivity .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to confirm intermediate conversion. Purity can be enhanced by recrystallization from ethanol/water mixtures .

Q. How is the purity and structural integrity of this compound verified?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the oxazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the ethanol moiety (δ ~1.3–1.5 ppm for methyl groups, δ ~4.0–4.5 ppm for hydroxyl-bearing CH₂) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 220–260 nm) ensures purity >95% .
  • Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak at m/z 113.11 (C₅H₇NO₂) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and ethanol; limited solubility in water. Adjust solvent choice based on reaction requirements (e.g., DMSO for coupling reactions) .
  • Stability : Store under inert atmosphere at 2–8°C to prevent oxidation of the ethanol moiety. Avoid prolonged exposure to light, as oxazole derivatives may undergo photodegradation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

  • In Silico Tools :

  • DFT Calculations : Predict thermodynamic feasibility of synthetic routes (e.g., Gibbs free energy of intermediate steps) .
  • Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes in antimicrobial pathways) .
    • Case Study : A 2025 study used Reaxys and Pistachio databases to identify novel biocatalysts for stereoselective synthesis, improving yield by 22% compared to traditional methods .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Reconciliation :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines to account for variability in membrane permeability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioassays .
    • Example : Conflicting MIC values against S. aureus (2–8 µg/mL) were attributed to differences in bacterial strain susceptibility and assay media composition .

Q. How do structural modifications impact the compound’s reactivity and bioactivity?

  • SAR Studies :

  • Oxazole Ring Substitution : Introducing electron-withdrawing groups (e.g., Cl at C-5) enhances antibacterial potency but reduces solubility .
  • Ethanol Moiety : Esterification (e.g., acetate derivatives) improves metabolic stability in vivo but may lower blood-brain barrier penetration .
    • Experimental Design : Use parallel synthesis to generate a library of analogs, followed by high-throughput screening against target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.